molecular formula C18H21N3O3 B294055 N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

Numéro de catalogue B294055
Poids moléculaire: 327.4 g/mol
Clé InChI: XHGPWJSAKHROGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). This molecule has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.

Mécanisme D'action

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to have several biochemical and physiological effects. In preclinical studies, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to reduce pulmonary arterial pressure, improve cardiac function, and reduce sickling in sickle cell disease. In addition, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to have anti-inflammatory effects and to improve endothelial function.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which makes it challenging to achieve sustained levels of inhibition. In addition, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has a relatively low solubility in water, which can limit its use in certain experimental settings.

Orientations Futures

There are several future directions for research on N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691. One area of interest is the potential therapeutic applications of N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 in pulmonary hypertension, heart failure, and sickle cell disease. Another area of interest is the development of more potent and selective sGC inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691.

Méthodes De Synthèse

The synthesis of N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 involves the reaction of 2-pyridinecarboxylic acid with 3-propoxybenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with 2-aminoethylamine to yield N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691. The overall yield of this synthesis method is around 35%.

Applications De Recherche Scientifique

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has shown efficacy in reducing pulmonary arterial pressure and improving cardiac function in animal models of pulmonary hypertension and heart failure. In addition, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to reduce sickling and improve red blood cell deformability in sickle cell disease.

Propriétés

Formule moléculaire

C18H21N3O3

Poids moléculaire

327.4 g/mol

Nom IUPAC

N-[2-[(3-propoxybenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-2-12-24-15-7-5-6-14(13-15)17(22)20-10-11-21-18(23)16-8-3-4-9-19-16/h3-9,13H,2,10-12H2,1H3,(H,20,22)(H,21,23)

Clé InChI

XHGPWJSAKHROGU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2

SMILES canonique

CCCOC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2

Solubilité

49.1 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.